N-[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]prop-2-enamide
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Overview
Description
N-[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]prop-2-enamide is a synthetic organic compound that belongs to the class of benzofuran derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]prop-2-enamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized by cyclization of appropriate precursors.
Reduction and Functionalization: The nitro group is reduced, and further functionalization is carried out to introduce the ethoxy and methyl groups at the appropriate positions on the benzofuran ring.
Amide Formation: The final step involves the formation of the amide bond by reacting the benzofuran derivative with prop-2-enamide under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or replace substituents on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran carboxylic acids, while reduction can produce benzofuran amines .
Scientific Research Applications
N-[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]prop-2-enamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
N-[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]prop-2-enamide: This compound is unique due to its specific substitution pattern on the benzofuran ring.
Other Benzofuran Derivatives: Compounds such as ethyl 5-nitrobenzofuran-2-carboxylate and various substituted benzofurans share similar core structures but differ in their functional groups and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-4-15(17)16-9-12-8-14-11(6-10(3)19-14)7-13(12)18-5-2/h4,7-8,10H,1,5-6,9H2,2-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSORMCQGWQLDFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)CC(O2)C)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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